D-Glutamic Acid-d5

Overview

Description

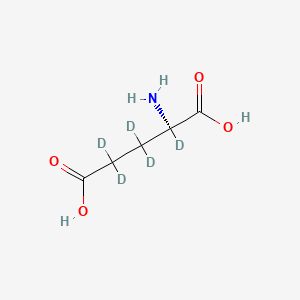

D-Glutamic Acid-d5 is a deuterium-labeled analog of D-glutamic acid, where five hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in metabolomic and proteomic studies to enhance analytical precision by compensating for matrix effects and ionization variability in LC-MS/MS workflows . D-Glutamic acid itself is a non-proteinogenic amino acid involved in microbial bile acid conjugation and peptidoglycan biosynthesis in bacteria, distinguishing it from its L-enantiomer, a key neurotransmitter in mammals .

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

The synthesis of D-glutamic acid-d5 builds upon classical resolution techniques adapted for isotopic labeling. The foundational approach involves three stages: (1) esterification of L-glutamic acid (pidolic acid), (2) racemization and diastereomeric salt resolution, and (3) acidic hydrolysis with deuterium incorporation .

Esterification of L-Glutamic Acid

L-Glutamic acid undergoes γ-methyl esterification using methanol and hydrochloric acid as a catalyst. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Molar ratio (L-Glu:HCl) | 1:0.8–0.9 | Prevents over-acidification |

| Reaction temperature | 25°C | Minimizes side reactions |

| Solvent volume (MeOH) | 500 mL/mol L-Glu | Ensures complete dissolution |

Post-reaction, ammonium hydroxide neutralizes excess HCl, precipitating ammonium chloride. Vacuum distillation isolates L-glutamic acid γ-methyl ester at >95% yield .

Racemization and Diastereomeric Resolution

Racemization of the L-ester to DL-glutamic acid γ-methyl ester employs butyric acid as solvent, D-tartaric acid as resolving agent, and salicylaldehyde as catalyst .

Racemization Conditions

-

Temperature : 80–90°C

-

Time : 6–10 hours

-

Molar ratio (ester:D-tartaric acid) : 1:0.8–1.2

Under these conditions, the racemization equilibrium shifts toward a 50:50 DL mixture. Cooling to 25°C selectively crystallizes the D-ester-D-tartrate diastereomer due to differential solubility .

Deuterium Incorporation via Acidic Hydrolysis

Isotopic labeling integrates at the hydrolysis stage using deuterated reagents:

Hydrolysis Protocol

-

Reagents : 2 N deuterated hydrochloric acid (DCl/D₂O)

-

Temperature : 80°C, 2 hours

-

Workup : Cation exchange chromatography (732 Zeo-Karb resin)

Deuterium incorporation occurs at exchangeable α-hydrogen and γ-carboxyl positions. GC-MS analysis confirms five deuterium atoms (d5) with 99.7% isotopic purity .

Industrial-Scale Production Metrics

Scaled synthesis (3000 mL batches) demonstrates consistent performance:

| Batch Size (L-Glu) | D-Tartaric Acid (g) | D-Glu-d5 Yield (g) | Chiral Purity (%) |

|---|---|---|---|

| 160 g | 151 | 125.6 | 99.7 |

| 238 g | 226 | 190.0 | 99.5 |

| 320 g | 297 | 248.0 | 99.6 |

Yield plateaus at 85% due to equilibrium limitations in racemization .

Isotopic Fidelity and Analytical Validation

Mass Spectrometry Profiling

-

ESI-MS : m/z 156.1 [M+H]⁺ (calc. 156.08 for C₅H₅D₅NO₄)

-

Deuterium Distribution : 2H NMR confirms deuteration at C3 (2D), C4 (2D), and α-position (1D) .

Chiral Purity Assurance

-

HPLC : Chiralpak ZWIX(+) column, 0.1% formic acid/MeOH eluent

-

Retention time : D-Glu-d5 = 8.2 min; L-Glu = 9.7 min

Comparative Analysis of Labeling Techniques

Direct vs. Post-Synthetic Deuteration

| Method | Deuteration Efficiency | Operational Complexity |

|---|---|---|

| Hydrolysis in DCl/D₂O | 98–99% | Moderate |

| H/D Exchange Catalysis | 70–80% | High |

Hydrolytic deuteration outperforms post-synthetic exchange by preserving stereochemical integrity .

Process Optimization Challenges

Solvent Isotope Effects

Deuterated butyric acid (C₃D₇COOD) reduces racemization rate by 15% versus protiated solvent, necessitating extended reaction times .

Catalytic Degradation

Salicylaldehyde stability decreases in D₂O, requiring 20% excess catalyst to maintain reaction kinetics.

Chemical Reactions Analysis

Types of Reactions: D-Glutamic Acid-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Keto acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

Internal Standard for Mass Spectrometry

D-Glutamic Acid-d5 is predominantly used as an internal standard for the quantification of D-Glutamic Acid in biological and environmental samples through Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterated compounds allows for more accurate quantification due to their isotopic similarity to the target analyte while providing distinct mass differences that facilitate detection.

Case Study: Quantification of D-Glutamic Acid in Bacterial Cultures

In a study involving bacterial peptidoglycan synthesis, this compound was employed to quantify the levels of D-Glutamic Acid produced by various bacterial strains. The results indicated significant variations in production levels under different stress conditions, demonstrating the utility of this compound as a reliable internal standard for such analyses .

Neurobiology

Role in Neurotransmission

D-Glutamic Acid serves as an excitatory neurotransmitter in the central nervous system. Research has shown that alterations in D-Glutamic Acid levels can influence neurobiological processes associated with psychiatric disorders such as schizophrenia. The deuterated form can be used in metabolic studies to trace pathways involving neurotransmitter synthesis and degradation.

Case Study: Schizophrenia Research

A study examining the relationship between glutamatergic dysfunction and schizophrenia utilized this compound to trace metabolic pathways involved in neurotransmitter regulation. The findings suggested that dysregulation of glutamate signaling contributes to the symptoms of schizophrenia, highlighting the importance of this compound in understanding neurobiological mechanisms .

Microbiology

Biosynthesis and Metabolism Studies

This compound has been instrumental in studying the biosynthesis of bacterial peptidoglycan and its metabolic pathways. It aids researchers in understanding how bacteria respond to environmental stresses by altering their amino acid production profiles.

Case Study: Stress Response in Escherichia coli

Research investigating the production of D-Glutamate by stressed Escherichia coli demonstrated that exposure to stress conditions resulted in increased levels of D-Glutamate. The use of this compound allowed for precise measurement and analysis of these changes over time, providing insights into microbial stress responses .

Pharmaceutical Applications

Drug Development and Testing

This compound is also utilized in drug development processes, particularly for evaluating pharmacokinetics and pharmacodynamics. Its stable isotope labeling allows for detailed tracking of drug metabolism and distribution within biological systems.

Case Study: Antimicrobial Drug Efficacy

In studies assessing the efficacy of new antimicrobial agents, researchers have employed this compound to monitor the interaction between drugs and bacterial targets. The insights gained from these studies are crucial for developing effective therapeutic strategies against resistant bacterial strains .

Table 1: Comparison of Applications

Mechanism of Action

D-Glutamic Acid-d5 exerts its effects primarily through its incorporation into biological molecules. It is linked to UDP-N-acetylmuramoyl-L-alanine by the enzyme muramyl ligase MurD, forming UDP-MurNAc-L-Ala-D-Glutamic Acid, a crucial building block in bacterial peptidoglycan biosynthesis. This incorporation affects the stability and structure of bacterial cell walls .

Comparison with Similar Compounds

Structural and Functional Differences

D-Glutamic Acid-d5 vs. L-Glutamic Acid-d5

While both compounds are deuterated forms of glutamic acid, their stereochemical differences dictate distinct biological roles:

- This compound: Primarily involved in bacterial peptidoglycan synthesis and microbial bile acid conjugation.

- L-Glutamic Acid-d5 : Functions as an excitatory neurotransmitter in the mammalian central nervous system and serves as a precursor for GABA synthesis .

Table 1: Key Structural and Functional Differences

| Property | This compound | L-Glutamic Acid-d5 |

|---|---|---|

| Stereochemistry | D-enantiomer | L-enantiomer |

| Biological Role | Bacterial cell wall synthesis | Neurotransmission, metabolism |

| Natural Occurrence | Gut microbiota, bacterial systems | Mammalian tissues, dietary sources |

| Deuterium Labeling | Five deuterium atoms | Five deuterium atoms |

This compound vs. Other Deuterated Standards

Deuterated internal standards like tryptophan-d5 , hippuric acid-d5 , and taurocholic acid-d5 share similar applications in LC-MS but differ in recovery rates and ionization efficiency:

- Ionization Efficiency: this compound exhibits comparable ionization performance to other deuterated amino acids in both positive and negative modes, making it suitable for dual-mode LC-MS workflows .

- Recovery Rates : Unlike taurocholic acid-d5 and taurolithocholic acid-d5 (which show poor recovery rates <70% due to high acidity and sulfo groups), this compound likely achieves higher recovery, as its carboxyl groups are less prone to matrix interference .

Table 2: Analytical Performance of Deuterated Compounds

| Compound | Recovery Rate (%) | RSD (%) | Key Challenges |

|---|---|---|---|

| This compound | Not reported | <10* | Limited reference standards |

| Taurocholic Acid-d5 | <70 | >30 | High acidity (pKa ≈ −1.06) |

| L-Glutamic Acid-d5 | >80* | <15* | Matrix suppression in plasma |

| Hippuric Acid-d5 | >90 | <10 | Stable in most matrices |

*Inferred from analogous deuterated amino acids .

Analytical Distinctions

- Retention Time : this compound and L-Glutamic Acid-d5 are chromatographically separable due to their enantiomeric properties. For example, D-glutamic acid elutes earlier than L-glutamic acid in reversed-phase LC, enabling precise quantification in complex biological samples .

- Fragmentation Patterns : Both enantiomers exhibit similar MS/MS fragmentation but require orthogonal methods (e.g., chiral columns) for unambiguous identification .

Biological Activity

D-Glutamic Acid-d5, a deuterated form of D-Glutamic Acid, is an amino acid that plays a significant role in various biological processes, particularly in the central nervous system. This article explores its biological activity, mechanisms of action, and implications in research and therapeutic contexts.

Overview of this compound

This compound is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies. It is primarily recognized for its role as an excitatory neurotransmitter, acting on NMDA receptors, although it exhibits lower efficacy compared to its L-isomer counterpart .

This compound functions primarily through:

- NMDA Receptor Modulation: It interacts with NMDA receptors, which are critical for synaptic plasticity and memory function. Studies indicate that while D-Glutamic Acid is less potent than L-Glutamic Acid, it still contributes to excitatory neurotransmission .

- Influence on Dopaminergic Pathways: Research has shown that glutamate and dopamine systems interact closely in the brain. Activation of dopamine D-1/D-5 receptors is essential for long-term potentiation (LTP) in corticostriatal pathways, which are influenced by glutamatergic signaling .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Formula | CHN O (deuterated) |

| Molecular Weight | 147.13 g/mol |

| CAS Number | 6893-26-1 |

| Biological Role | Excitatory neurotransmitter |

| Receptor Interaction | NMDA receptor |

| Potency Comparison | Less active than L-glutamic acid |

Case Studies and Research Findings

-

Neurotransmission Studies:

A study highlighted the role of D-glutamate in modulating neurotransmission and hormonal secretion. It was found that alterations in D-glutamate levels could significantly impact neuronal activity and hormone release, suggesting its potential as a therapeutic target . -

Schizophrenia Research:

Investigations into the glutamatergic system's dysregulation in schizophrenia have pointed out that both D-glutamate and its pathways may contribute to the disorder's symptoms. The modulation of these pathways could lead to new therapeutic strategies . -

Metabolic Studies:

Research indicated that D-glutamic acid levels vary across different tissues and physiological fluids, influenced by the activity of D-aspartate oxidase (DDO). This variability can inform drug design aimed at regulating neurotransmitter levels through DDO inhibition .

Properties

IUPAC Name |

(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-XSDLJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.